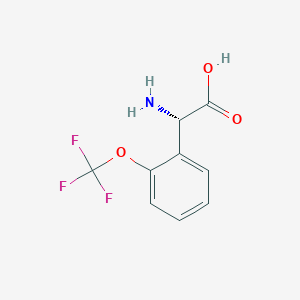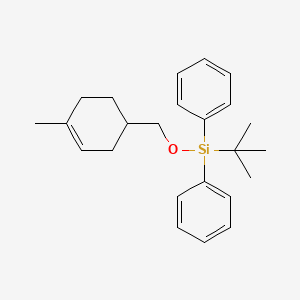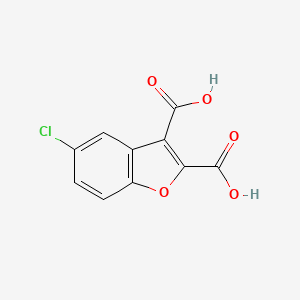![molecular formula C13H12N4O3 B13888707 N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide CAS No. 61963-80-2](/img/structure/B13888707.png)
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a nitropyridine moiety attached to an aminophenyl group, which is further linked to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide typically involves the reaction of 3-nitropyridine-2-amine with 4-aminophenylacetamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Hydrolysis: Hydrochloric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis)
Major Products Formed
Oxidation: Formation of the corresponding amino derivative
Substitution: Formation of nitro or halogenated derivatives
Hydrolysis: Formation of carboxylic acid and amine
科学研究应用
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions with proteins or enzymes, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects. These interactions can disrupt the normal function of the target proteins, leading to various biological effects.
相似化合物的比较
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine moiety attached to an amide group. the presence of the nitro group in this compound adds unique reactivity and potential biological activity.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound has a similar acetamide group but differs in the presence of a pyrimidinyl and sulfonyl group, which can lead to different chemical and biological properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a more complex structure with additional functional groups, leading to different applications and mechanisms of action.
属性
CAS 编号 |
61963-80-2 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H12N4O3/c1-9(18)15-10-4-6-11(7-5-10)16-13-12(17(19)20)3-2-8-14-13/h2-8H,1H3,(H,14,16)(H,15,18) |
InChI 键 |
HOQKBJJHEITITH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)

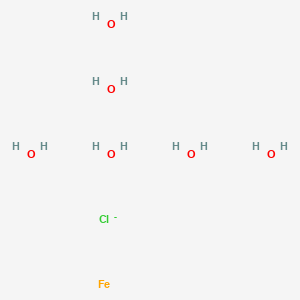
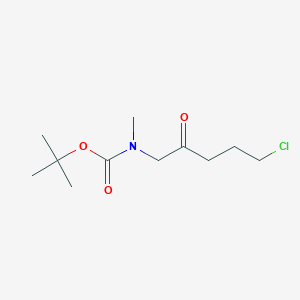

![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)


![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)

